Leukocyte Cystine Depletion
In a direct comparative study involving six pediatric patients with nephropathic cystinosis, oral phosphocysteamine (MEAP) achieved a mean leukocyte cystine depletion of 65.3%, which was not significantly different from the 61.9% depletion observed with equimolar doses of cysteamine (MEA) [1]. This establishes that phosphocysteamine maintains equivalent intracellular cystine-depleting activity, the primary pharmacodynamic endpoint for cystinosis therapy.
| Evidence Dimension | Percent decrease in leukocyte cystine content |
|---|---|
| Target Compound Data | 65.3% |
| Comparator Or Baseline | Cysteamine (MEA): 61.9% |
| Quantified Difference | 3.4 percentage points (not statistically significant) |
| Conditions | Six children with nephropathic cystinosis (age 2-10 yr); single equimolar oral dose; leukocyte cystine measured before and 1 h and 6 h post-dose |
Why This Matters
Demonstrates that phosphocysteamine provides equivalent therapeutic efficacy to the standard-of-care cysteamine in reducing pathogenic cystine accumulation, thereby validating its use as a clinically interchangeable alternative.
- [1] Smolin LA, Clark KF, Thoene JG, Gahl WA, Schneider JA. A comparison of the effectiveness of cysteamine and phosphocysteamine in elevating plasma cysteamine concentration and decreasing leukocyte free cystine in nephropathic cystinosis. Pediatr Res. 1988;23(6):616-620. View Source
